molecular formula C14H19N3O4 B6781705 N-[2-(2-oxopyridin-1-yl)ethyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide

N-[2-(2-oxopyridin-1-yl)ethyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide

Cat. No.: B6781705
M. Wt: 293.32 g/mol
InChI Key: TUNXLZGRECGBIX-UHFFFAOYSA-N
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Description

N-[2-(2-oxopyridin-1-yl)ethyl]-3,9-dioxa-7-azabicyclo[331]nonane-7-carboxamide is a complex organic compound featuring a bicyclic structure

Properties

IUPAC Name

N-[2-(2-oxopyridin-1-yl)ethyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c18-13-3-1-2-5-16(13)6-4-15-14(19)17-7-11-9-20-10-12(8-17)21-11/h1-3,5,11-12H,4,6-10H2,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNXLZGRECGBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(O2)CN1C(=O)NCCN3C=CC=CC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-oxopyridin-1-yl)ethyl]-3,9-dioxa-7-azabicyclo[331]nonane-7-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the bicyclo[331]nonane core, which can be achieved through a Diels-Alder reaction followed by functional group modifications

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for Diels-Alder reactions and continuous flow systems for subsequent functionalization steps. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-oxopyridin-1-yl)ethyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(2-oxopyridin-1-yl)ethyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer agents.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[2-(2-oxopyridin-1-yl)ethyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-oxopyridin-1-yl)ethyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide: shares similarities with other bicyclo[3.3.1]nonane derivatives, such as:

Uniqueness

The presence of the oxopyridinyl group in this compound imparts unique electronic and steric properties, enhancing its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

This detailed overview provides a comprehensive understanding of N-[2-(2-oxopyridin-1-yl)ethyl]-3,9-dioxa-7-azabicyclo[331]nonane-7-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

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